
Trelagliptin
Overview
Description
Trelagliptin, marketed under the trade name Zafatek, is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps in regulating blood glucose levels by inhibiting the enzyme that degrades incretin hormones. This compound is unique in its class as it is administered once weekly, unlike other DPP-4 inhibitors that require daily dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trelagliptin involves several key steps. Initially, 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile (II) and 3-aminopiperidine (I) are used as starting materials. The process begins with the reaction of 3-aminopiperidine with benzaldehyde to generate N-benzylidene piperidine-3-amine (III). This intermediate is then condensed with compound II to produce a condensation product (IV). Acidolysis of this product under acidic conditions removes the protecting group, yielding the crude product (V). Finally, the crude product is salified with succinic acid to obtain this compound succinate (VI) .
Industrial Production Methods: The industrial production of this compound succinate involves nucleophilic substitution reactions in an organic solvent in the presence of phosphate and a phase transfer catalyst. This method is efficient, requiring only one recrystallization step to achieve high purity levels of over 99.5% .
Chemical Reactions Analysis
Types of Reactions: Trelagliptin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Organic solvents, phosphate, and phase transfer catalysts.
Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound succinate .
Scientific Research Applications
Trelagliptin is a once-weekly oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . Launched in Japan, it is often used when switching from a daily DPP-4 inhibitor .
Scientific Research Applications of this compound
DPP-4 Inhibition this compound inhibits DPP-4 activity in a concentration- and time-dependent manner, with an inhibition constant (Ki) of 1.5 ± 0.1 nmol/L . It competitively and reversibly inhibits DPP-4, and the dissociation half-life of the this compound-DPP-4 complex is approximately 30 minutes .
This compound also inhibits plasma DPP-4 activity in a dose-dependent manner . In studies with rats, the inhibition peaked at 1 to 2 hours post-dose . The mean rate of DPP-4 inhibition remained approximately 75–80% at 7 days after dosing at 100 mg .
This compound's IC50 value is >100 mol/L for these enzymes: rat kidney-derived DPP-II, recombinant human DPP-8, DPP-9, and fibroblast activation protein α (FAPα), and rat brain-derived prolyl endopeptidase (PEP) .
Clinical Trials and Studies this compound has demonstrated efficacy and safety in various clinical trials .
- A phase 3 study showed that this compound had similar efficacy and safety to alogliptin 25 mg, another DPP-4 inhibitor taken once daily .
- A phase 3 long-term study showed that this compound has well-tolerated long-term safety and efficacy .
- A study of Japanese patients with type 2 diabetes mellitus showed that switching from a daily DPP-4 inhibitor to once-weekly this compound is effective and safe .
- Clinical trials have investigated this compound in combination with insulin therapy in Japanese patients with type 2 diabetes mellitus, with results indicating that long-term treatment was well-tolerated without clinically significant hypoglycemia .
Efficacy this compound has shown effectiveness in improving blood glucose levels, comparable to DPP-4 inhibitors taken orally once a day . Studies have shown that this compound significantly reduces glycosylated hemoglobin A1c (HbA1c) compared to placebo, with a dose-dependent response .
In combination with insulin, this compound significantly decreased HbA1c in patients with type 2 diabetes mellitus .
Mechanism of Action
Trelagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by enhancing insulin secretion and suppressing glucagon release .
Comparison with Similar Compounds
- Alogliptin
- Linagliptin
- Saxagliptin
- Sitagliptin
- Teneligliptin
Biological Activity
Trelagliptin (SYR-472, Zafatek) is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor designed for the treatment of type 2 diabetes mellitus. It is characterized by its once-weekly dosing regimen, which provides sustained inhibition of DPP-4 activity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and relevant case studies.
This compound functions primarily as a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones, which are crucial for insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to improved glycemic control.
In Vitro Studies
In vitro studies have shown that this compound exhibits potent inhibition of DPP-4 with a half-maximal inhibitory concentration (IC50) of 1.3 nmol/L, making it approximately 4-fold more potent than alogliptin and 12-fold more potent than sitagliptin . Its selectivity is notable, demonstrating over 10,000-fold selectivity against related proteases such as DPP-8 and DPP-9 .
Pharmacokinetics
This compound has a long half-life that supports its once-weekly dosing schedule. The pharmacokinetic profile indicates that it can maintain effective plasma concentrations over extended periods, which is beneficial for patient adherence to therapy .
Efficacy in Clinical Trials
Clinical Studies Overview
Several clinical trials have evaluated the efficacy and safety of this compound in various populations:
- Phase II Study : Demonstrated significant reductions in hemoglobin A1c (HbA1c) levels over 52 weeks with once-weekly dosing .
- Phase III Studies : Included evaluations in Japanese patients with type 2 diabetes who switched from daily DPP-4 inhibitors. Results indicated that this compound maintained glycemic control comparable to previous treatments while offering a favorable safety profile .
Case Study Data
In a double-blind phase III trial involving 116 patients receiving insulin therapy, the addition of this compound led to a significant reduction in HbA1c levels compared to placebo (mean difference -0.63%, p < 0.001) after 12 weeks . Adverse events were mild to moderate in severity, indicating a good tolerability profile.
Safety Profile
The safety profile of this compound has been assessed across multiple studies:
- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was reported at 72.7% for patients receiving this compound compared to 61.5% for placebo groups, with most events being mild to moderate .
- Long-term Safety : A long-term study indicated that this compound was well-tolerated over 52 weeks, both as monotherapy and in combination with other antidiabetic agents .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other DPP-4 inhibitors:
Drug | IC50 (nmol/L) | HbA1c Reduction (%) | Administration Frequency |
---|---|---|---|
This compound | 1.3 | -0.71 | Once weekly |
Alogliptin | 5.3 | -0.63 | Once daily |
Sitagliptin | 16.0 | -0.50 | Once daily |
Q & A
Basic Research Questions
Q. What experimental designs are recommended for comparing once-weekly Trelagliptin with daily DPP-4 inhibitors in clinical trials?
Methodological Answer: Use randomized, open-label, crossover designs with washout periods to assess treatment preference and adherence. For example, the TRINITY trial (NCT03231709) employed a two-way crossover design where patients received this compound and Alogliptin in alternating 8-week phases. This allows direct comparison of glycemic control (HbA1c), patient satisfaction (DTSQ), and adherence metrics . Sample size calculations should account for discontinuation rates (e.g., 8% attrition) and use ANCOVA models adjusted for baseline HbA1c and QOL scores .
Q. How is quality of life (QOL) quantified in this compound trials, and what statistical methods validate these outcomes?
Methodological Answer: The DTR-QOL questionnaire, validated in Japanese populations, is the primary tool. Subdomains like "burden of social activities" (Domain 1) and "anxiety" (Domain 2) are analyzed separately. Statistical significance is determined via ANCOVA, adjusting for baseline scores and HbA1c stratification. For example, a study with 240 subjects (120 per group) achieved 80% power to detect a 4.6% difference in DTR-QOL scores .
Q. What pharmacokinetic (PK) properties justify this compound’s once-weekly dosing regimen?
Methodological Answer: this compound exhibits a prolonged half-life (38.44–54.6 hours in humans) and dose-proportional AUC increases (3.125–800 mg range). Its sustained DPP-4 inhibition (>70% at 7 days post-dose) supports weekly administration. In vitro assays (e.g., Caco-2 permeability: Papp = 1.53–2.00 × 10⁻⁶ cm/s) confirm low intestinal absorption variability .
Q. How is treatment adherence measured and compared between weekly and daily regimens?
Methodological Answer: Adherence is quantified via pill counts, electronic monitoring, and dosing-time consistency. In a 12-week trial, this compound achieved 99.6% adherence vs. 97.0% for daily DPP-4 inhibitors. Missed doses and timing deviations (SD: 2.0 hours for weekly vs. 5.6 hours for daily) are critical secondary endpoints .
Advanced Research Questions
Q. How should researchers address contradictory findings between glycemic control and patient-reported outcomes (e.g., DTR-QOL vs. DTSQ)?
Methodological Answer: Discrepancies arise from instrument sensitivity: DTR-QOL captures lifestyle burden, while DTSQ focuses on treatment satisfaction. Subscale analysis (e.g., Domain 1 improvements in Japanese cohorts) and longitudinal mixed-effects models can isolate confounding factors like dosing frequency . Stratification by baseline HbA1c (>8.0%) may also clarify outcomes .
Q. What methodologies are optimal for assessing this compound’s impact on glycemic variability (GV)?
Methodological Answer: Continuous glucose monitoring (CGM) over 24-hour periods quantifies GV using metrics like standard deviation (SD) and mean amplitude of glycemic excursions (MAGE). In a pilot study, this compound reduced SD by -7.51 (95% CI: -17.10, -2.08) at 22 days, comparable to Alogliptin (-13.04; CI: -20.84, -5.23) . Non-inferiority margins (e.g., <0.4% HbA1c difference) should be predefined .
Q. What evidence supports this compound’s selectivity over DPP-8/DPP-9, and how is this validated experimentally?
Methodological Answer: this compound shows >10,000-fold selectivity for DPP-4 over DPP-8/DPP-9 via enzymatic assays (IC₅₀ = 1.3 nM for DPP-4 vs. >10 μM for off-target proteases). Radioligand binding assays (47 enzymes, 79 receptors) and kinetic analyses (dissociation t₁/₂ = 29 min) further confirm specificity .
Q. How can long-term safety signals, such as fracture risk, be evaluated in this compound studies?
Methodological Answer: Bayesian network meta-analyses integrate post-hoc data from longitudinal cohorts. While DPP-4 inhibitors are generally neutral on fracture risk, this compound’s potential association requires monitoring bone turnover markers (e.g., CTX-1) in trials exceeding 52 weeks .
Q. What PK/PD modeling approaches predict this compound’s sustained efficacy in diverse populations?
Methodological Answer: Population PK models incorporating covariates (e.g., renal/hepatic function) simulate exposure-response relationships. For instance, this compound’s clearance (10.5–16.2 L/h in humans) is independent of CYP3A4, but dose adjustments may be needed for OCT2 inhibitors (IC₅₀ = 55.9 μM) .
Q. How do crossover studies mitigate confounding factors when comparing patient preference for weekly vs. daily regimens?
Methodological Answer: Crossover designs (e.g., TRINITY trial) control inter-individual variability by having patients serve as their own controls. Preference is assessed via standardized questionnaires post-washout, with mixed-effects models adjusting for period effects .
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYJYHUNXVAVAA-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235678 | |
Record name | Trelagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865759-25-7 | |
Record name | Trelagliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trelagliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trelagliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trelagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRELAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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